4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound with the IUPAC name reflecting its structural features. This compound is identified by the CAS number 921895-52-5 and has a molecular formula of and a molecular weight of 409.5 g/mol. It belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group.
4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is classified as a pharmaceutical compound due to its structural similarity to various bioactive molecules. Its classification within the broader category of organic compounds highlights its potential for medicinal chemistry applications.
The synthesis of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product from by-products. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide features a methoxy group attached to a benzene ring and a tetrahydroquinoline moiety linked via an ethyl chain. The structural representation can be depicted using various chemical drawing software or databases.
The compound's molecular structure can be represented in different formats:
COC(=O)C(CCN(C)C)c1ccccc1
InChI=1S/C24H31N3O3/c1-25(2)12-9-10-21(26)22(27)15-18-14-19(29)20(30)23(18)11-13-24(25)28/h11-14H,9-10H2,1-8H3
4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and minimize undesired side reactions.
Further studies are needed to elucidate its precise mechanism of action through pharmacological assays and binding studies.
The physical properties of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide include:
Chemical properties include:
Relevant data on density and flash point are currently not available in standard databases.
This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting neurological disorders or other therapeutic areas. Its structural features suggest it could modulate biological pathways relevant to diseases influenced by neurotransmitter systems.
Research into this compound could lead to new insights into its pharmacological effects and broaden its application in therapeutic contexts. Further studies on its efficacy and safety profiles are essential for advancing its potential use in clinical settings.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4